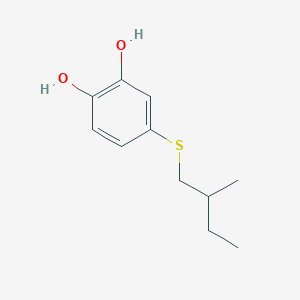

Methyl-2-butylmercapto-4-catechol

説明

Methyl-2-butylmercapto-4-catechol, also known as this compound, is a useful research compound. Its molecular formula is C11H16O2S and its molecular weight is 212.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polymer Chemistry

Stabilizer and Polymerization Inhibitor

- Methyl-2-butylmercapto-4-catechol is primarily utilized as a polymerization inhibitor . It effectively prevents unwanted polymerization reactions in monomers such as styrene and butadiene, which are critical in producing synthetic rubbers and plastics. Its efficacy as a stabilizer helps maintain the quality of these materials during storage and processing .

Antioxidant Properties

- This compound serves as an antioxidant in various polymer formulations. It protects against oxidative degradation, thereby extending the lifespan of materials like polyethylene and polypropylene. Its antioxidant activity is particularly valuable in the production of coatings, adhesives, and sealants .

Pharmaceutical Applications

Drug Development

- In pharmaceutical research, this compound can be used as a building block for synthesizing complex organic molecules. Its thiol group enhances its reactivity, making it suitable for developing new drugs with improved therapeutic profiles .

Bioactive Compound

- The compound has shown promise in biological studies, particularly due to its potential antioxidant and anti-inflammatory properties . Research indicates that it may play a role in reducing oxidative stress in cells, which is linked to various chronic diseases .

Environmental Science

Chemical Sensors

- This compound's thiol functionality allows it to form strong bonds with metals, making it an excellent candidate for developing chemical sensors . These sensors can detect metal ions with high specificity, which is crucial for monitoring environmental pollutants and ensuring compliance with safety regulations .

Case Studies

化学反応の分析

Oxidation Reactions

The catechol moiety and thioether group are both susceptible to oxidation under varying conditions:

Key Insight : Competitive oxidation between catechol and thioether groups may occur, with pH and solvent polarity influencing selectivity.

Electrophilic Aromatic Substitution (EAS)

The substituents direct EAS reactions as follows:

| Substituent | Directing Effect | Preferred Positions | Example Reactions |

|---|---|---|---|

| -OH (positions 1,2) | Strongly activating, ortho/para | Positions 3, 4, 5, 6 | Nitration, sulfonation, halogenation (e.g., Cl₂) |

| -S-C₄H₉ (position 4) | Activating, para-directing | Positions 1, 3, 5 | Limited by steric hindrance from the butyl chain |

Note : Steric bulk from the butylmercapto group may suppress substitution at position 5. Methyl at position 2 further complicates regioselectivity.

Protection/Deprotection of Hydroxyl Groups

The catechol hydroxyls can be protected to modify reactivity:

Example : Methylenation using CH₂Cl₂ and tris(dimethylamino)methane yields a methylenedioxy derivative, as demonstrated in analogous catechols .

Thioether-Specific Reactions

The butylmercapto group participates in distinct transformations:

| Reaction Type | Conditions | Products | Catalysts/Notes |

|---|---|---|---|

| Alkylation | RX (alkyl halide), base | Thioether with extended alkyl chain | SN2 mechanism; limited by steric hindrance. |

| Cleavage | Raney Ni, H₂ | Desulfurized product (C₄H₁₀ released) | Reductive desulfurization; applicable in synthesis. |

Metal Complexation

Catechol derivatives form stable complexes with transition metals:

| Metal Ion | Coordination Mode | Stability Constant (Log K) | Applications |

|---|---|---|---|

| Fe³⁺ | Bidentate (O,O-chelation) | ~20–25 | Antioxidant studies, materials science |

| Cu²⁺ | Square-planar or octahedral | ~16–18 | Catalysis, electrochemical sensors |

Implication : The methyl and butylmercapto groups may sterically hinder metal binding compared to unsubstituted catechol.

Hydrolysis and Stability

While the compound lacks ester groups, its stability under acidic/basic conditions is critical:

| Condition | Effect | Degradation Products |

|---|---|---|

| Strong acid (H₂SO₄) | Protonation of hydroxyls | Possible sulfonation at aromatic ring |

| Strong base (NaOH) | Deprotonation, thioether cleavage | Phenolate salts, butanethiol |

特性

CAS番号 |

100469-46-3 |

|---|---|

分子式 |

C11H16O2S |

分子量 |

212.31 g/mol |

IUPAC名 |

4-(2-methylbutylsulfanyl)benzene-1,2-diol |

InChI |

InChI=1S/C11H16O2S/c1-3-8(2)7-14-9-4-5-10(12)11(13)6-9/h4-6,8,12-13H,3,7H2,1-2H3 |

InChIキー |

FDSKJEWQSXGEEZ-UHFFFAOYSA-N |

SMILES |

CCC(C)CSC1=CC(=C(C=C1)O)O |

正規SMILES |

CCC(C)CSC1=CC(=C(C=C1)O)O |

同義語 |

EP 10045 EP-10045 methyl-2-butylmercapto-4-catechol |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。